molecular formula C10H16O2 B13882993 Cyclohexaneacrylic acid methylester

Cyclohexaneacrylic acid methylester

Cat. No.: B13882993
M. Wt: 168.23 g/mol
InChI Key: XKLAFWWDQPGTLE-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid methyl ester (CAS: 4630-82-4) is a cycloaliphatic ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.1956 g/mol . Structurally, it consists of a cyclohexane ring fused to a carboxylic acid methyl ester group. This compound is a versatile intermediate in organic synthesis, particularly in the production of fragrances, polymers, and pharmaceuticals. Its IUPAC name is methyl cyclohexanecarboxylate, and it is also known as hexahydrobenzoic acid methyl ester .

The ester is synthesized via esterification of cyclohexanecarboxylic acid (CAS: 98-89-5) with methanol, a reaction typically catalyzed by acid or base. Its stability and relatively low polarity make it suitable for applications requiring hydrophobic components.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 3-cyclohexylprop-2-enoate

InChI

InChI=1S/C10H16O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3

InChI Key

XKLAFWWDQPGTLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-cyclohexylprop-2-enoate typically involves the esterification of 3-cyclohexylprop-2-enoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-cyclohexylprop-2-enoic acid+methanolH2SO4methyl (E)-3-cyclohexylprop-2-enoate+water\text{3-cyclohexylprop-2-enoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{methyl (E)-3-cyclohexylprop-2-enoate} + \text{water} 3-cyclohexylprop-2-enoic acid+methanolH2​SO4​​methyl (E)-3-cyclohexylprop-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of methyl (E)-3-cyclohexylprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-cyclohexylprop-2-enoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 3-cyclohexylprop-2-enoic acid and methanol.

    Reduction: 3-cyclohexylpropan-1-ol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-3-cyclohexylprop-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study ester hydrolysis and enzyme-catalyzed reactions.

    Medicinal Chemistry: It may be explored for its potential pharmacological properties and as a building block for drug development.

    Industrial Chemistry: The ester can be used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (E)-3-cyclohexylprop-2-enoate in chemical reactions involves the interaction of the ester functional group with various reagents. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The properties of cyclohexanecarboxylic acid methyl ester are influenced by substituents on the cyclohexane ring or ester group. Key analogues include:

Methyl 4-Hydroxycyclohexanecarboxylate (CAS: 6125-57-1)
  • Structure : Features a hydroxyl group at the 4-position of the cyclohexane ring.
  • Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the parent ester. This modification is critical in pharmaceutical intermediates where solubility affects bioavailability .
Methyl (2-Oxocyclohexyl)acetate (CAS: 13672-64-5)
  • Structure : Contains a ketone group at the 2-position of the cyclohexane ring.
  • Impact : The ketone introduces electrophilic reactivity, making this compound a candidate for nucleophilic addition reactions. It is often used in synthesizing heterocyclic compounds .
Cyclohexyl Methacrylate (CAS: 101-43-9)
  • Structure: Methacrylic acid esterified with cyclohexanol.
  • Impact: The methacrylate group (CH₂=C(CH₃)COO−) enables polymerization, making this compound a monomer for acrylic resins. Its applications include coatings and adhesives .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Cyclohexanecarboxylic acid methyl ester C₈H₁₄O₂ 142.20 Ester Fragrances, polymer intermediates
Methyl 4-hydroxycyclohexanecarboxylate C₈H₁₄O₃ 158.20 Ester, hydroxyl Pharmaceuticals, polar solvents
Cyclohexyl methacrylate C₁₀H₁₆O₂ 168.24 Methacrylate Acrylic resins, coatings
Methyl (2-oxocyclohexyl)acetate C₉H₁₄O₃ 170.21 Ester, ketone Heterocyclic synthesis
Key Observations:

Polarity : Hydroxyl or ketone substituents increase polarity, altering solubility and reactivity.

Reactivity : Methacrylate derivatives (e.g., cyclohexyl methacrylate) undergo radical polymerization, unlike saturated esters .

Molecular Weight : Bulky substituents (e.g., methoxy groups in ) increase molecular weight and steric hindrance, affecting reaction kinetics .

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